Superior Potency and Selectivity for the Human H3 Receptor
ABT-239 demonstrates significantly higher binding affinity for the human histamine H3 receptor (hH3R) and superior selectivity over other histamine receptor subtypes compared to the imidazole-based antagonist ciproxifan and the early reference antagonist thioperamide. This higher potency reduces the required dose and minimizes off-target activity at related receptors [1].
| Evidence Dimension | Human H3 Receptor Binding Affinity (pKi) and Selectivity vs. Human H1, H2, H4 |
|---|---|
| Target Compound Data | pKi = 9.4; >1000-fold selective vs. H1, H2, H4 |
| Comparator Or Baseline | Ciproxifan: pKi = 7.0; Thioperamide: pKi = 7.1-7.3 |
| Quantified Difference | ABT-239 affinity is >250-fold higher than ciproxifan and >100-fold higher than thioperamide at the human H3 receptor. |
| Conditions | Competition binding assays using recombinant human H3 receptors expressed in cells. |
Why This Matters
Higher potency and subtype selectivity allow for lower experimental concentrations, reducing the likelihood of confounding off-target effects and providing a cleaner pharmacological tool for mechanistic studies.
- [1] Table 2. In: Passani, M. B., & Blandina, P. (2011). Histamine receptors in the CNS as targets for therapeutic intervention. Trends in Pharmacological Sciences, 32(4), 242-249. (Data compiled from Ireland-Denny et al., 2001 and Esbenshade et al., 2005). View Source
